![molecular formula C13H16N2S B3084383 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-50-7](/img/structure/B3084383.png)
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol (DMMPT) is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a member of the dihydropyrimidine family of compounds and is composed of a dimethyl group attached to a pyrimidine ring. DMMPT has been found to be an effective reagent for the synthesis of various organic compounds, as well as a useful tool for studying the biochemical and physiological effects of certain drugs.
Scientific Research Applications
Anti-inflammatory and Neuroprotective Properties
- Cerebrocrast , a novel derivative of 1,4-dihydropyridine, not specifically 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyridine-2-thiol, has shown anti-inflammatory effects in a rat paw edema model and inhibited secretion of pro-inflammatory cytokines in THP-1 mononuclear cells, suggesting potential for treating inflammatory and neurodegenerative diseases (Klegeris et al., 2002).
Cardiotonic and Vasodilatory Effects
- Another 1,4-dihydropyridine derivative, YC-93 , demonstrated significant vasodilation effects, particularly in cerebral and coronary vessels, without affecting systemic blood pressure, indicating its potential as a potent vasodilator with low toxicity (Takenaka et al., 1976).
- Novel pyrimidine derivatives synthesized from the 1,4-dihydropyridine scaffold showed promising cardiotonic activities, highlighting the versatility of the DHP backbone in developing cardiovascular drugs (Dorigo et al., 1996).
Antihypertensive Activity
- The development of new 1,4-dihydropyridine derivatives with specific substitutions demonstrated potent and long-lasting antihypertensive activities in animal models, suggesting the importance of structural modifications on the therapeutic effects of DHP compounds (Kanno et al., 1992).
Brain-Specific Delivery Systems
- Dihydropyridine compounds have also been explored as carriers for brain-specific delivery systems, emphasizing the potential of DHP derivatives in enhancing the delivery of therapeutic agents across the blood-brain barrier (Tedjamulia et al., 1985).
properties
IUPAC Name |
6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORUKGGDHDXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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